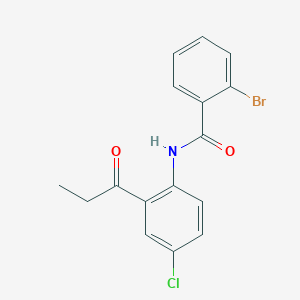![molecular formula C22H30N4O2 B6093798 7-(2-methoxyethyl)-2-[4-(2-pyrimidinyloxy)benzyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6093798.png)
7-(2-methoxyethyl)-2-[4-(2-pyrimidinyloxy)benzyl]-2,7-diazaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-methoxyethyl)-2-[4-(2-pyrimidinyloxy)benzyl]-2,7-diazaspiro[4.5]decane, also known as JNJ-7925476, is a novel and potent antagonist of the histamine H4 receptor. The histamine H4 receptor is a G protein-coupled receptor that is primarily expressed on immune cells and is involved in the regulation of inflammation and immune responses. JNJ-7925476 has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related diseases.
作用机制
7-(2-methoxyethyl)-2-[4-(2-pyrimidinyloxy)benzyl]-2,7-diazaspiro[4.5]decane is a selective antagonist of the histamine H4 receptor. It binds to the receptor and blocks the binding of histamine, which is the endogenous ligand for the receptor. By blocking the activation of the histamine H4 receptor, this compound reduces the production of pro-inflammatory cytokines and chemokines, and thus exerts its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and immunomodulatory effects in various animal models. It has been shown to reduce airway inflammation and hyperresponsiveness in animal models of asthma and allergic rhinitis. This compound has also been shown to reduce inflammation and tissue damage in animal models of colitis, rheumatoid arthritis, and multiple sclerosis.
实验室实验的优点和局限性
7-(2-methoxyethyl)-2-[4-(2-pyrimidinyloxy)benzyl]-2,7-diazaspiro[4.5]decane has several advantages as a research tool. It is a highly selective antagonist of the histamine H4 receptor and has been extensively studied in various animal models. However, there are also some limitations to its use in lab experiments. This compound has poor solubility in water, which can limit its use in in vitro assays. Additionally, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
未来方向
There are several potential future directions for research on 7-(2-methoxyethyl)-2-[4-(2-pyrimidinyloxy)benzyl]-2,7-diazaspiro[4.5]decane. One potential direction is to investigate its potential therapeutic applications in other inflammatory and immune-related diseases, such as psoriasis, inflammatory bowel disease, and lupus. Another potential direction is to investigate its safety and efficacy in human clinical trials. Additionally, further studies could be conducted to elucidate the precise mechanisms by which this compound exerts its anti-inflammatory and immunomodulatory effects.
合成方法
7-(2-methoxyethyl)-2-[4-(2-pyrimidinyloxy)benzyl]-2,7-diazaspiro[4.5]decane can be synthesized using a multi-step process that involves the coupling of various chemical intermediates. The synthesis of this compound was first reported by researchers at Johnson & Johnson Pharmaceutical Research and Development. The synthesis involves the coupling of 4-(2-pyrimidinyloxy)benzylamine with 7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane using a palladium-catalyzed cross-coupling reaction.
科学研究应用
7-(2-methoxyethyl)-2-[4-(2-pyrimidinyloxy)benzyl]-2,7-diazaspiro[4.5]decane has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related diseases. It has been shown to have anti-inflammatory effects in animal models of asthma, allergic rhinitis, and colitis. This compound has also been shown to have immunomodulatory effects in animal models of rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
9-(2-methoxyethyl)-2-[(4-pyrimidin-2-yloxyphenyl)methyl]-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-27-15-14-25-12-2-8-22(17-25)9-13-26(18-22)16-19-4-6-20(7-5-19)28-21-23-10-3-11-24-21/h3-7,10-11H,2,8-9,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRXJRWJKHOGHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1)CCN(C2)CC3=CC=C(C=C3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6093718.png)
![1-(3-phenylpropyl)-5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6093734.png)

![2-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6093747.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6093760.png)
![4-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B6093771.png)
![3-{2-[4-(cyclopropylmethyl)-1-piperazinyl]-2-oxoethyl}-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B6093785.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-isobutyl-5-methoxy-N-methylbenzamide](/img/structure/B6093790.png)
![(1-{[1-(3-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)(phenyl)methanol trifluoroacetate (salt)](/img/structure/B6093807.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6093814.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine](/img/structure/B6093816.png)
![3-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6093821.png)
![6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4(3H)-pyrimidinone](/img/structure/B6093825.png)
![2-[3-(2,6-difluorobenzyl)-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl]-4-(2-naphthyl)-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B6093833.png)
